[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure. The bromination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The final step involves the formation of the ester linkage through a condensation reaction between the phenylcarbamothioylhydrazine derivative and 2-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamothioylhydrazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl functionalities, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound shares some structural similarities but differs in its functional groups and reactivity.
Disilane-bridged architectures: These compounds feature unique electronic properties due to the presence of Si-Si bonds.
Fluorine compounds: These compounds are known for their high reactivity and unique chemical behavior.
Uniqueness
What sets [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate apart is its combination of halogen atoms and the phenylcarbamothioylhydrazine moiety, which provides a unique set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
769151-68-0 |
---|---|
Molecular Formula |
C21H15BrClN3O2S |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-15-10-11-19(28-20(27)17-8-4-5-9-18(17)23)14(12-15)13-24-26-21(29)25-16-6-2-1-3-7-16/h1-13H,(H2,25,26,29)/b24-13+ |
InChI Key |
IPSUUXHCIATRDO-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.